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Compound of Interest

Compound Name: 2-Chloro-5-cyanopyridine

Cat. No.: B021959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from the

versatile precursor, 2-Chloro-5-cyanopyridine. This chemical entity serves as a critical

building block in the development of a wide array of therapeutic agents due to the reactivity of

its chloro and cyano groups.[1] This document summarizes the anti-cancer and anti-microbial

activities of these novel derivatives, presenting key experimental data in a comparative format.

Detailed protocols for the primary assays cited are also provided to facilitate reproducibility and

further research.

Anticancer Activity: A Comparative Overview
Derivatives of 2-Chloro-5-cyanopyridine, particularly those forming pyrido[2,3-d]pyrimidine

structures, have demonstrated significant potential as anticancer agents.[2][3] The following

tables summarize the cytotoxic activity of various novel compounds against a panel of human

cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration

(IC50) is a measure of the potency of a substance in inhibiting a specific biological or

biochemical function.

Table 1: Cytotoxicity (IC50 in µM) of Cyanopyridine and
Pyrido[2,3-d]pyrimidine Derivatives Against Various
Cancer Cell Lines
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Compoun
d ID

MCF-7
(Breast)

HepG2
(Liver)

A-549
(Lung)

PC-3
(Prostate)

HCT-116
(Colon)

Referenc
e

4c
15.74 ±

0.78
8.02 ± 0.38 -

13.64 ±

0.67
- [4]

4d - 6.95 ± 0.34 - - 8.35 ± 0.42 [4]

5a 1.77 ± 0.10 2.71 ± 0.15 - - - [5]

5e 1.39 ± 0.08 - - - - [5]

6b - 2.68 ± 0.14 - - - [5]

8a - - 16.2 7.98 - [1]

8d - - 7.23 7.12 - [1]

9a - - - 9.26 - [1]

Compound

4
0.57 1.13 - - - [6]

Compound

11
1.31 0.99 - - - [6]

Doxorubici

n
- - 6.62 - - [7]

5-FU - 9.42 ± 0.46 - - 8.01 ± 0.39 [4]

Erlotinib - - 6.53 11.05 - [1]

IC50 values are presented as mean ± standard deviation where available. Lower values

indicate higher potency. '-' indicates data not available in the cited sources.

Mechanism of Action: PIM-1 Kinase Inhibition
Several of the synthesized pyrido[2,3-d]pyrimidine derivatives have been identified as potent

inhibitors of PIM-1 kinase.[6] PIM-1 is a serine/threonine kinase that plays a crucial role in cell

survival, proliferation, and apoptosis, making it an attractive target for cancer therapy.[8][9] The

inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.[9][10]
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Table 2: PIM-1 Kinase Inhibitory Activity
Compound ID PIM-1 Kinase IC50 (nM) Reference

Compound 4 11.4 [6]

Compound 10 17.2 [6]

Staurosporine 16.7 [6]

Staurosporine is a known potent protein kinase inhibitor used as a positive control.

The signaling pathway below illustrates the role of PIM-1 in promoting cell survival and how its

inhibition can lead to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of Novel Compounds Derived
from 2-Chloro-5-cyanopyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021959#characterization-of-novel-compounds-
derived-from-2-chloro-5-cyanopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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